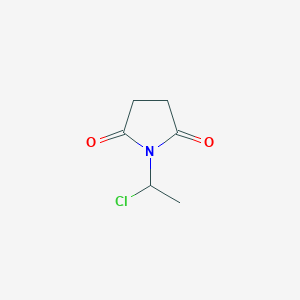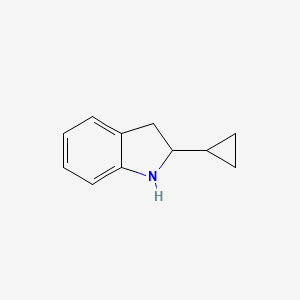
Benzeneacetamide, 2,6-dichloro--alpha--hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetamide, 2,6-dichloro--alpha--hydroxy- is an organic compound characterized by the presence of two chlorine atoms attached to a benzene ring and a hydroxyl group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, 2,6-dichloro--alpha--hydroxy- typically involves the reaction of 2,6-dichloroaniline with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to facilitate the reaction, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of Benzeneacetamide, 2,6-dichloro--alpha--hydroxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetamide, 2,6-dichloro--alpha--hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are employed.
Major Products
Oxidation: Formation of 2-(2,6-Dichlorophenyl)-2-oxoacetamide.
Reduction: Formation of 2-(2,6-Dichlorophenyl)ethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzeneacetamide, 2,6-dichloro--alpha--hydroxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of Benzeneacetamide, 2,6-dichloro--alpha--hydroxy- involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,6-Dichlorophenyl)acetonitrile
- 2-(2,6-Dichlorophenyl)ethanamine
- 2-(2,6-Dichlorophenyl)acetamide
Uniqueness
Benzeneacetamide, 2,6-dichloro--alpha--hydroxy- is unique due to the presence of both hydroxyl and acetamide functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .
Propiedades
Fórmula molecular |
C8H7Cl2NO2 |
|---|---|
Peso molecular |
220.05 g/mol |
Nombre IUPAC |
2-(2,6-dichlorophenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C8H7Cl2NO2/c9-4-2-1-3-5(10)6(4)7(12)8(11)13/h1-3,7,12H,(H2,11,13) |
Clave InChI |
IFIQCQZSRSSKNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C(C(=O)N)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-Bromophenyl)sulfanyl]piperidine](/img/structure/B8734689.png)





![5-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-hydroxybenzamide](/img/structure/B8734736.png)





